N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-4-22-17(24)16-11(5-6-27-16)21-18(22)28-9-15(23)20-12-7-10(19)13(25-2)8-14(12)26-3/h5-8H,4,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOZNUQCAZVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 439.9 g/mol
- CAS Number : 1252821-01-4
The compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors involved in critical cellular processes. The thieno[3,2-d]pyrimidine structure allows for effective binding to these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds synthesized from thienopyrimidine derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogen and hydrophobic substituents has been linked to increased activity against these pathogens .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Thienopyrimidine Derivative A | 66 | Against S. aureus |
| Thienopyrimidine Derivative B | 75 | Against B. subtilis |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound through screening methods:
- Screening on Multicellular Spheroids : A study identified this compound as a novel anticancer agent through screening on multicellular spheroids, indicating its potential effectiveness in targeting cancer cells .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted by Nassar et al. evaluated several thioxopyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited high bactericidal activity against E. coli and P. aeruginosa, suggesting a potential application in treating bacterial infections .
Study 2: Anticancer Screening
In another investigation by Fayad et al., the compound was part of a drug library screened for anticancer properties. The findings suggested that it could inhibit tumor growth effectively in various cancer cell lines .
Comparison with Similar Compounds
Core Heterocycle Modifications
Aromatic Ring Substituent Variations
Thioacetamide Side Chain Modifications
Pharmacological and Physicochemical Data
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of thiophene derivatives with ethylurea under reflux in acetic acid .
- Sulfanyl introduction : Reaction with thiourea or mercaptoacetic acid in polar solvents (e.g., DMF) at 80–100°C .
- Acetamide coupling : Use of EDCI/HOBt as coupling agents in anhydrous dichloromethane . Critical parameters include maintaining anhydrous conditions for acylation and optimizing stoichiometry to avoid byproducts. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, especially distinguishing methoxy (δ ~3.8 ppm) and sulfanyl (δ ~4.2 ppm) groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 466.08) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (expected >200°C due to aromatic stability) .
- pH-dependent hydrolysis : Monitor via HPLC in buffers (pH 1–13) over 24–72 hours. The sulfanyl group may hydrolyze under strongly acidic/basic conditions .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
Contradictions may arise from:
- Dynamic exchange processes : Variable-temperature NMR (e.g., 25–60°C) to identify rotameric equilibria in the acetamide moiety .
- Residual solvents : DMSO-d₆ can obscure peaks at δ 2.5–3.0 ppm; use CDCl₃ for clearer spectra .
- Crystallographic validation : Compare experimental NMR with DFT-calculated shifts or use X-ray data to resolve ambiguities .
Q. What computational strategies are effective for predicting biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., kinases or GPCRs) to identify potential targets .
- Pharmacophore modeling : Map electron-deficient regions (e.g., sulfanyl and chloro groups) to ATP-binding pockets .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can structural modifications improve solubility without compromising bioactivity?
- Derivatization strategies :
- Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amino) .
- Introduce PEGylated side chains to the acetamide nitrogen .
- Co-crystallization studies : Identify hydration sites via X-ray to guide salt or co-crystal formation .
- LogP optimization : Use shake-flask methods or HPLC-based logP measurements to balance lipophilicity (target logP ~2–3) .
Q. What experimental approaches validate hypothesized mechanisms of action (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
